EINECS 300-422-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 300-422-8 is a complex organic compound with a unique structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 300-422-8 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

Tetramethylanthracene derivatives often undergo oxidation, particularly under specific conditions. For example, a related compound, 4a,8a-diaza-2,6-dioxa-3,4,7,8-tetramethylanthracene-1,5-dione (DDTTA) , reacts with dioxygen (O2) to form:

-

5,6-dihydro-5,5-dimethyl-3-formyl-1,4-oxazine-2-one (aldehyde product).

-

4a,8a-diaza-9,9a-dihydroxy-2,6-dioxa-3,4,7,8,9,9a-hexahydro-4,4,8,8-tetramethylanthracene-1,5-dione (diol product).

Key Observations :

-

Solvent dependence : Reaction outcomes (product ratios) vary significantly with solvent choice .

-

Intermediate formation : A hydroperoxide intermediate is proposed, which either reacts further to form the diol or fragments to yield the aldehyde .

| Reaction Conditions | Product Ratio | Key Mechanism |

|---|---|---|

| Dioxygen in organic solvent | Variable (solvent-dependent) | Hydroperoxide intermediate formation |

| Presence of sodium hydroxide | Enhanced diol formation | Base-catalyzed stabilization of intermediates |

Oxidative Cycloaddition

Manganese(III) acetate [Mn(OAc)3] is a known oxidizing agent for cycloaddition reactions. While not directly applied to EINECS 300-422-8, analogous reactions with 2-cyclohexenones and alkenes yield dihydrobenzofurans via oxidative cycloaddition. This suggests potential reactivity of tetramethylanthracene derivatives under similar conditions:

Reaction Pathway :

-

Oxidative activation : Mn(OAc)3 facilitates electron transfer.

-

Cycloaddition : Formation of a five-membered ring (e.g., dihydrobenzofuran).

-

Product isolation : Modest yields due to competing decomposition pathways .

Hydroperoxide Intermediates

In oxidation reactions, hydroperoxide intermediates are critical. Their stability and reactivity depend on:

-

Substrate structure : Electron-donating groups (e.g., methyl substituents) may stabilize intermediates.

-

Solvent effects : Polar solvents may favor hydroperoxide formation, while non-polar solvents promote fragmentation .

Kinetic Considerations

For related compounds, reaction rates are influenced by:

Aplicaciones Científicas De Investigación

EINECS 300-422-8 has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials and as a component in specialty chemicals.

Mecanismo De Acción

The mechanism of action of EINECS 300-422-8 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.

Tetrahydroanthracene: A partially hydrogenated derivative of anthracene.

Hexahydroanthracene: A more saturated form of anthracene with six additional hydrogen atoms.

Uniqueness

EINECS 300-422-8 is unique due to its specific substitution pattern and degree of saturation. These structural features confer distinct chemical and physical properties, making it valuable for specialized applications.

Q & A

Basic Research Questions

Q. How can researchers systematically characterize the physicochemical properties of EINECS 300-422-8?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity analysis, gas chromatography-mass spectrometry (GC-MS) for structural identification, and standardized protocols to measure log octanol-water partition coefficient (Log Kow), water solubility (Log Sw), and Henry’s Law constant (Log H). Compare results to established physicochemical ranges (e.g., Log Kow > 10 may indicate bioaccumulation potential) . For novel compounds, ensure spectral data (NMR, IR) are cross-referenced with literature .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Reaxys with search terms combining the EINECS identifier, chemical synonyms, and research domains (e.g., toxicity, synthesis).

- Filter results to prioritize peer-reviewed journals and avoid non-academic sources.

- Organize findings thematically (e.g., synthesis methods, environmental fate) and identify gaps, such as limited data on degradation pathways .

Q. How should researchers design experiments to test the environmental stability of this compound?

- Methodological Answer :

- Exposure Conditions : Simulate environmental matrices (soil, water) under controlled pH, temperature, and UV light.

- Sampling Intervals : Collect data at timed intervals (e.g., 0, 24, 48 hours) to track degradation.

- Analytical Validation : Use LC-MS/MS to quantify parent compound and metabolites. Include positive/negative controls and triplicate samples to ensure reproducibility .

Q. What statistical methods are appropriate for interpreting toxicity data for this compound?

- Methodological Answer : Apply dose-response regression models (e.g., probit analysis) to calculate EC50 values. Use ANOVA to compare toxicity across experimental groups. Report confidence intervals and p-values to assess significance. For large datasets, employ cluster analysis to identify patterns in toxicological endpoints .

Advanced Research Questions

Q. How can contradictions between experimental toxicity data and computational QSAR predictions for this compound be resolved?

- Methodological Answer :

- Applicability Domain (AD) Check : Verify if the compound’s physicochemical properties (e.g., Log Kow, molecular weight) fall within the QSAR model’s training domain.

- Error Analysis : Compare prediction errors (e.g., root mean square error) against experimental variability. If discrepancies persist, refine the model using descriptor-specific adjustments or ensemble methods (e.g., ASNN) .

- Experimental Validation : Re-test under standardized protocols to rule out methodological artifacts .

Q. What advanced techniques validate novel synthesis routes for this compound while ensuring reproducibility?

- Methodological Answer :

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track reaction intermediates.

- Scalability Assessment : Test synthesis at micro-, milli-, and gram scales to identify process-sensitive steps.

- Crystallography : For solid-state products, perform X-ray diffraction to confirm structural fidelity. Document all steps in supplemental materials, including solvent grades and catalyst loadings .

Q. How can researchers design studies to investigate the compound’s endocrine-disrupting potential?

- Methodological Answer :

- In Vitro Assays : Use reporter gene assays (e.g., ERα/ERβ luciferase) to screen for receptor binding.

- Transcriptomics : Apply RNA-seq to identify dysregulated pathways in model organisms (e.g., zebrafish embryos).

- Dose-Response Curves : Test concentrations spanning environmental relevance (ng/L to mg/L) and include positive controls (e.g., BPA) .

Q. What methodologies address data gaps in the environmental fate of this compound?

- Methodological Answer :

- Mesocosm Studies : Simulate ecosystems to monitor biodegradation, bioaccumulation, and metabolite formation.

- Isotopic Labeling : Use <sup>14</sup>C-labeled analogs to trace transformation pathways.

- QSAR Refinement : Incorporate new experimental data into predictive models to expand their AD .

Q. Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Supplemental Files : Include step-by-step procedures, instrument calibration logs, and raw data tables.

- Metadata Annotation : Specify software versions (e.g., ChemDraw, MATLAB), statistical packages, and parameter settings.

- Open Data Repositories : Upload datasets to platforms like Zenodo or Figshare with DOIs for public access .

Q. What criteria determine whether computational models for this compound are sufficiently validated?

- Methodological Answer :

- Internal Validation : Use cross-validation (e.g., 5-fold) to assess overfitting.

- External Validation : Test models against independent datasets (e.g., HPV/EINECS lists) and report prediction errors.

- Domain-Specific Metrics : Calculate the "distance to model" (e.g., leverage values) to flag unreliable predictions .

Propiedades

Número CAS |

93940-28-4 |

|---|---|

Fórmula molecular |

C18H24O |

Peso molecular |

256.4 g/mol |

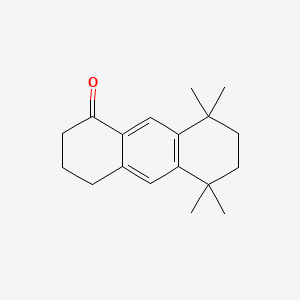

Nombre IUPAC |

5,5,8,8-tetramethyl-3,4,6,7-tetrahydro-2H-anthracen-1-one |

InChI |

InChI=1S/C18H24O/c1-17(2)8-9-18(3,4)15-11-13-12(10-14(15)17)6-5-7-16(13)19/h10-11H,5-9H2,1-4H3 |

Clave InChI |

TUWBVBYVXBXGFD-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(C2=C1C=C3CCCC(=O)C3=C2)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.